2-Hydroxy-3-methyl-2-(prop-1-en-2-yl)cyclohexan-1-one
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Overview
Description
2-Hydroxy-3-methyl-2-(prop-1-en-2-yl)cyclohexan-1-one is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexanone and features a hydroxyl group, a methyl group, and a prop-1-en-2-yl group attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methyl-2-(prop-1-en-2-yl)cyclohexan-1-one typically involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an aqueous or alcoholic medium at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve the catalytic conversion of biomass-derived feedstocks. For example, the hydrogenation of 5-hydroxymethylfurfural (HMF) to 1-hydroxy-2,5-hexanedione (HHD) followed by isomerization to this compound using a solid base catalyst . This method is advantageous due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methyl-2-(prop-1-en-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: 2-Oxo-3-methyl-2-(prop-1-en-2-yl)cyclohexan-1-one.
Reduction: 2-Hydroxy-3-methyl-2-(prop-1-en-2-yl)cyclohexanol.
Substitution: 2-Chloro-3-methyl-2-(prop-1-en-2-yl)cyclohexan-1-one.
Scientific Research Applications
2-Hydroxy-3-methyl-2-(prop-1-en-2-yl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating
Properties
CAS No. |
42348-11-8 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-hydroxy-3-methyl-2-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-7(2)10(12)8(3)5-4-6-9(10)11/h8,12H,1,4-6H2,2-3H3 |
InChI Key |
ONZNXLMXHFTLAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=O)C1(C(=C)C)O |
Origin of Product |
United States |
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